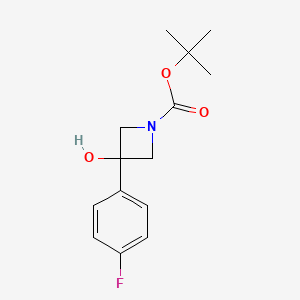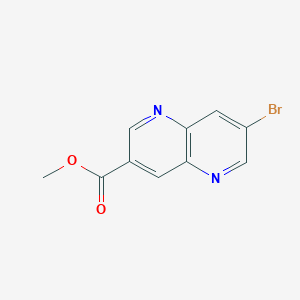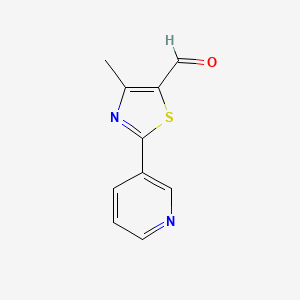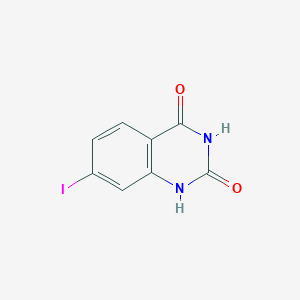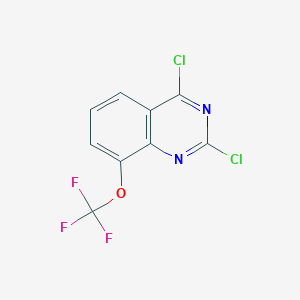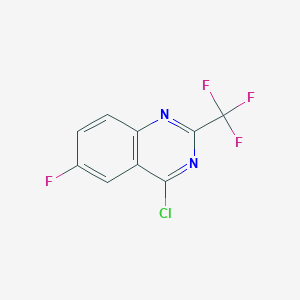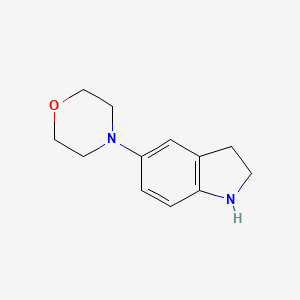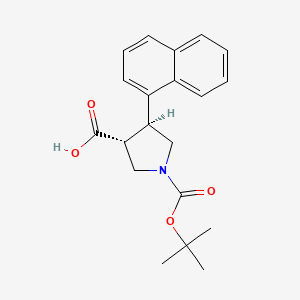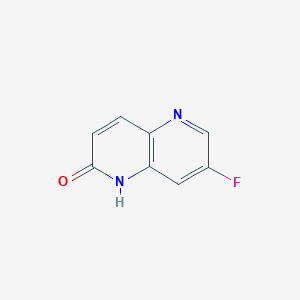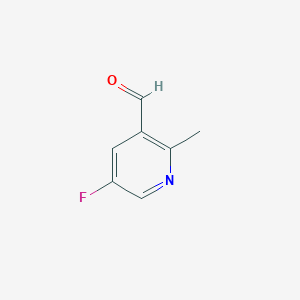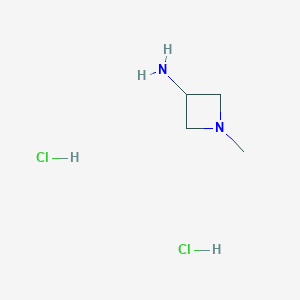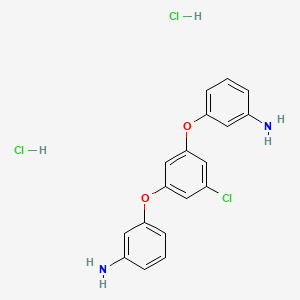
1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride
Overview
Description
1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride: is a chemical compound with the molecular formula C18H16ClN2O2·2HCl. It is a derivative of 1,3-bis(3-aminophenoxy)benzene, which is known for its applications in organic synthesis and polymer chemistry. This compound is characterized by the presence of two aminophenoxy groups and a chlorine atom attached to a benzene ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride typically involves the following steps:
Nitration: The starting material, 1,3-dichlorobenzene, undergoes nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Etherification: The resulting diamine is reacted with 3-chlorophenol under basic conditions to form the aminophenoxy groups.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form polymers or other complex molecules.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidizing Agents: Nitric acid, potassium permanganate.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products:
Substituted Derivatives: Products with different functional groups replacing the chlorine atom.
Polymers: Polyimides and other polymeric materials formed through coupling reactions.
Scientific Research Applications
Chemistry: 1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride is used as an intermediate in the synthesis of various organic compounds and polymers. It is particularly valuable in the production of polyimides, which are known for their thermal stability and mechanical strength.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, including the development of drugs and diagnostic agents. Its ability to form stable complexes with metals makes it useful in imaging and therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of high-performance materials, coatings, and adhesives. Its unique chemical properties make it suitable for applications requiring durability and resistance to harsh conditions.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and stability. The presence of the chlorine atom and aminophenoxy groups allows for selective reactions, making it a versatile building block in chemical synthesis.
Comparison with Similar Compounds
1,3-Bis(3-aminophenoxy)benzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1,3-Bis(4-aminophenoxy)benzene: Has the amino groups in different positions, affecting its reactivity and applications.
1,3-Bis(3-aminophenoxy)-5-bromobenzene: Contains a bromine atom instead of chlorine, leading to different reactivity and properties.
Uniqueness: 1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride is unique due to the presence of both aminophenoxy groups and a chlorine atom, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various chemical processes and applications.
Properties
IUPAC Name |
3-[3-(3-aminophenoxy)-5-chlorophenoxy]aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2.2ClH/c19-12-7-17(22-15-5-1-3-13(20)9-15)11-18(8-12)23-16-6-2-4-14(21)10-16;;/h1-11H,20-21H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUFDVOYHZOIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Cl)OC3=CC=CC(=C3)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659844 | |
| Record name | 3,3'-[(5-Chloro-1,3-phenylene)bis(oxy)]dianiline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99503-73-8 | |
| Record name | 3,3'-[(5-Chloro-1,3-phenylene)bis(oxy)]dianiline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,10R)-19-Cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide](/img/structure/B3030792.png)
